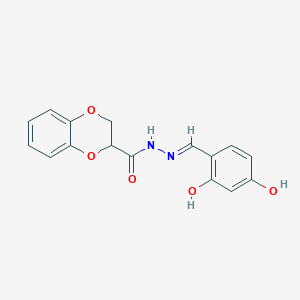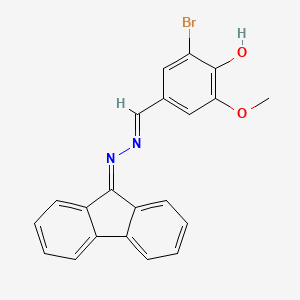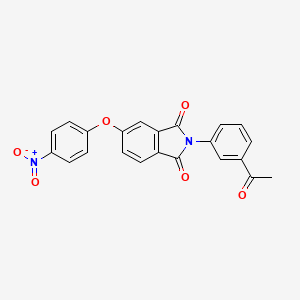
N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as BHDC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BHDC is a hydrazone derivative of 2,3-dihydro-1,4-benzodioxine, and its unique chemical structure has been found to exhibit various biological activities.
作用机制
The mechanism of action of N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood, but it is believed to be related to its ability to interact with various biological targets such as enzymes, receptors, and ion channels. N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and carbonic anhydrase. N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to interact with various receptors such as dopamine receptors and adenosine receptors. Additionally, N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to modulate the activity of various ion channels such as potassium channels and calcium channels.
Biochemical and Physiological Effects:
N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can inhibit cell proliferation, induce apoptosis, and modulate the activity of various enzymes and receptors. In vivo studies have shown that N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can exhibit antitumor activity, improve cognitive function, and reduce blood glucose levels.
实验室实验的优点和局限性
N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for lab experiments, such as its easy synthesis method, good stability, and low toxicity. However, N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide also has some limitations, such as its poor solubility in water and its tendency to form aggregates in solution.
未来方向
There are several future directions for research on N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One potential direction is to explore its potential therapeutic applications in other diseases such as Parkinson's disease, multiple sclerosis, and cardiovascular diseases. Another potential direction is to optimize its chemical structure to improve its pharmacological properties such as solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
合成方法
N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized by reacting 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide with 2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in good yield after purification by recrystallization.
科学研究应用
N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to inhibit acetylcholinesterase activity, which is a key enzyme involved in the degradation of acetylcholine in the brain. In diabetes research, N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit hypoglycemic activity by stimulating insulin secretion and improving glucose uptake.
属性
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-11-6-5-10(12(20)7-11)8-17-18-16(21)15-9-22-13-3-1-2-4-14(13)23-15/h1-8,15,19-20H,9H2,(H,18,21)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUXCKPFQQMESZ-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B6006903.png)

![2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6006918.png)

![{1'-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6006924.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B6006932.png)
![4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6006938.png)
![N-(2-isopropoxyethyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6006948.png)
![ethyl 4-{1-[3-(2-furyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6006961.png)
![2-(2-chlorobenzyl)-4-[3-(3-thienyl)propanoyl]morpholine](/img/structure/B6006964.png)
![3-benzyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B6006972.png)
![2-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B6006974.png)

![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6006987.png)